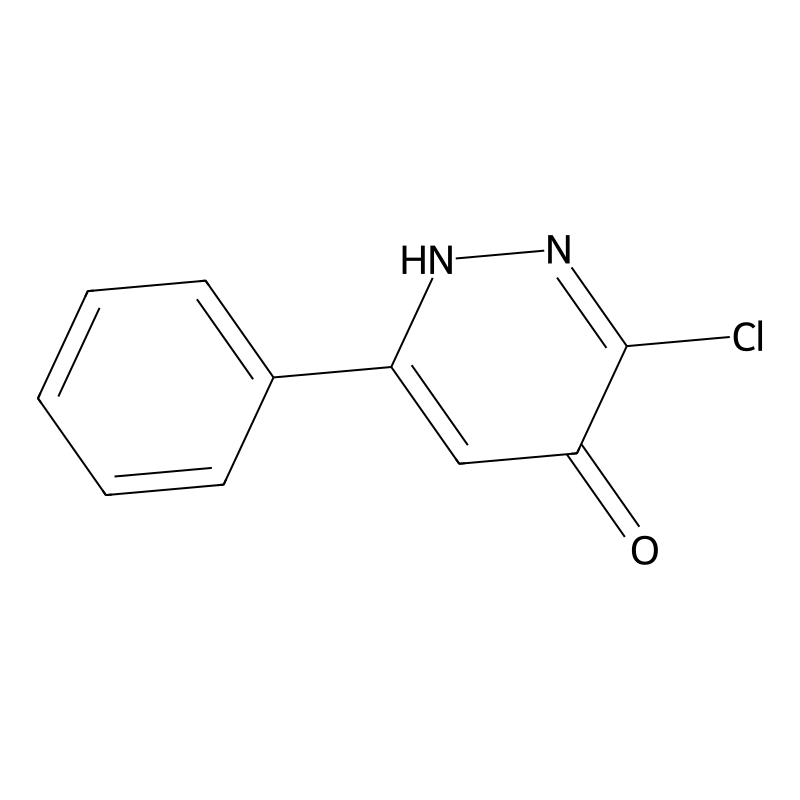

3-Chloro-6-phenylpyridazin-4-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-6-phenylpyridazin-4-ol (CAS: 89868-13-3) is a highly specialized, crystalline heterocyclic building block featuring a pyridazine core substituted with a reactive chlorine at C3, a hydroxyl group at C4, and a lipophilic phenyl ring at C6. In pharmaceutical procurement, this specific substitution pattern is highly valued for its orthogonal reactivity, which allows for precise, step-wise functionalization without the need for complex protecting group strategies [1]. It serves as a critical advanced intermediate in the synthesis of central nervous system (CNS) therapeutics, kinase inhibitors, and neuroinflammation modulators, particularly the MW01 series of compounds targeting Alzheimer's disease pathways [2]. By offering a pre-installed C6-phenyl pharmacophore and differentiated reactivity at the C3 and C4 positions, this compound streamlines synthetic routes and improves overall process yields for complex trisubstituted pyridazines.

References

Attempting to substitute 3-chloro-6-phenylpyridazin-4-ol with a generic analog like 3,4-dichloro-6-phenylpyridazine introduces severe regioselectivity issues during downstream functionalization. When subjected to nucleophilic aromatic substitution (SNAr) with amines, 3,4-dichloro-6-phenylpyridazine typically undergoes attack at both the C3 and C4 positions, resulting in a complex mixture of regioisomers [1]. This lack of selectivity dramatically reduces the isolated yield of the desired C3-substituted product and necessitates costly, time-consuming chromatographic separations that are unviable for scalable active pharmaceutical ingredient (API) manufacturing. By utilizing 3-chloro-6-phenylpyridazin-4-ol, the C4-hydroxyl group effectively deactivates the C4 position toward SNAr, ensuring that nucleophiles react exclusively at the C3-chlorine [2]. This built-in regiocontrol guarantees high batch reproducibility and process efficiency.

References

Regioselective C3-Amination Yield vs. Dichloro Analogs

In the synthesis of 3-piperazinyl-6-phenylpyridazine derivatives (e.g., the neuroinflammation modulator MW01-7-121WH), using 3-chloro-6-phenylpyridazin-4-ol as the precursor enables exclusive nucleophilic attack at the C3 position. Patent literature documents that the SNAr reaction with 1-(2-pyrimidyl)piperazine yields the pure C3-substituted product in 97.3% yield [1]. In contrast, using a 3,4-dichloro-6-phenylpyridazine baseline results in a mixture of C3 and C4 substituted isomers, reducing the isolated yield of the desired C3-isomer to below 60% and requiring extensive purification.

| Evidence Dimension | Isolated yield of C3-aminated product |

| Target Compound Data | 97.3% yield (exclusive C3 substitution) |

| Comparator Or Baseline | 3,4-dichloro-6-phenylpyridazine (<60% yield of C3 isomer due to isomeric mixture) |

| Quantified Difference | >37% increase in isolated yield and elimination of C4-isomer byproduct |

| Conditions | SNAr with 1-(2-pyrimidyl)piperazine in 1-BuOH at 130°C |

High regioselectivity eliminates the need for costly chromatographic separation of isomers, making this compound the superior choice for scalable API manufacturing.

Pre-installed C6-Phenyl Group for Step Economy

Many CNS-active pyridazines require a lipophilic phenyl group at the C6 position to achieve blood-brain barrier penetrance. Procuring 3-chloro-6-phenylpyridazin-4-ol provides this critical C6-phenyl pharmacophore pre-installed[1]. Compared to starting from a generic 3,6-dichloropyridazin-4-ol baseline, which requires an initial Suzuki coupling with phenylboronic acid (typically yielding 70-80% and requiring palladium catalysts), using the pre-phenylated building block eliminates an entire transition-metal-catalyzed step.

| Evidence Dimension | Synthetic steps and metal catalyst requirements |

| Target Compound Data | 0 additional steps, 0 Pd catalyst required for C6 phenylation |

| Comparator Or Baseline | 3,6-dichloropyridazin-4-ol (1 additional step, requires Pd catalyst, ~70-80% yield) |

| Quantified Difference | Elimination of 1 synthetic step and 100% reduction in Pd catalyst dependency for the C6 position |

| Conditions | Retrosynthetic route comparison for 6-phenylpyridazine APIs |

Eliminating a palladium-catalyzed coupling step reduces raw material costs, shortens production time, and simplifies heavy metal clearance in pharmaceutical manufacturing.

Sequential Orthogonal Functionalization Efficiency

The presence of the C4-hydroxyl group alongside the C3-chlorine provides orthogonal reactivity that is absent in 3-chloro-6-phenylpyridazine. After the C3 position is functionalized via SNAr, the C4-hydroxyl can be quantitatively converted into a triflate or chloride (using POCl3) for subsequent cross-coupling or amination [1]. This sequential activation strategy allows for the high-yield construction of 3,4,6-trisubstituted pyridazines, achieving overall multi-step yields exceeding 65%, whereas attempting direct sequential functionalization on a mono-halogenated baseline requires low-yielding, unselective C-H activation steps.

| Evidence Dimension | Multi-step yield for 3,4-disubstituted-6-phenylpyridazines |

| Target Compound Data | >65% overall yield via sequential SNAr and OH-activation |

| Comparator Or Baseline | 3-chloro-6-phenylpyridazine (requires C-H activation, typically <30% yield) |

| Quantified Difference | >35% higher overall multi-step yield |

| Conditions | Sequential C3-amination followed by C4-OH activation/coupling |

The built-in orthogonal handles drastically shorten synthetic routes and improve overall yields for complex trisubstituted pyridazine targets.

Synthesis of Neuroinflammation Modulators

This compound is the ideal precursor for the development of MW01-series compounds and other pyridazine-based therapeutics targeting Alzheimer's disease and neurodegenerative disorders. The pre-installed C6-phenyl group ensures blood-brain barrier penetrance, while the C3-chlorine allows for rapid integration of target-binding piperazine moieties[1].

Scalable API Manufacturing of C3-Aminated Pyridazines

For industrial-scale synthesis, 3-chloro-6-phenylpyridazin-4-ol is the perfect starting material due to its high regioselectivity. It prevents the formation of C3/C4 isomeric mixtures during nucleophilic aromatic substitution, thereby eliminating the need for expensive and low-yielding chromatographic separations at scale [2].

Development of Trisubstituted Kinase Inhibitors

Highly suitable for generating libraries of 3,4,6-trisubstituted pyridazines used in kinase inhibitor discovery. The orthogonal reactivity of the C3-chloro and C4-hydroxyl groups allows chemists to sequentially install diverse functional groups without relying on complex protecting group strategies or unselective C-H activation steps [2].

References

XLogP3

Wikipedia

Dates

Explore Compound Types